2-Methyl-3-nitroimidazo[1,2-b]pyridazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitroimidazo[1,2-b]pyridazine typically involves the nitration of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 2-methylimidazo[1,2-b]pyridazine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Reduction: 2-Methyl-3-aminoimidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitroimidazo[1,2-b]pyridazine involves the generation of nitrosative stress within the target organism. The nitro group is reduced to reactive intermediates that cause damage to cellular components, leading to cell death. This compound also targets specific enzymes such as phosphodiesterases, which are crucial for the survival of certain parasites .
Comparison with Similar Compounds
Similar Compounds
3-Nitroimidazo[1,2-a]pyridine: Similar structure but with a nitrogen atom replaced by a carbon atom at a different position.
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine: A derivative with additional substituents that enhance its biological activity.
Uniqueness
2-Methyl-3-nitroimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate nitrosative stress and target specific enzymes makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-methyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O2/c1-5-7(11(12)13)10-6(9-5)3-2-4-8-10/h2-4H,1H3 |
InChI Key |
QYYQOJVZSOLTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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